molecular formula C8H20NO3P B15481286 N-diethoxyphosphorylbutan-1-amine CAS No. 20465-03-6

N-diethoxyphosphorylbutan-1-amine

Cat. No.: B15481286
CAS No.: 20465-03-6
M. Wt: 209.22 g/mol
InChI Key: UDSUHZQWVMJAEY-UHFFFAOYSA-N
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Description

N-diethoxyphosphorylbutan-1-amine (CAS 20465-03-6) is an organophosphorus compound with the molecular formula C₈H₂₀NO₃P and a molecular weight of 209.22 g/mol . This compound, which appears as a white powder, is also known by synonyms such as diethyl N-butylphosphoramidate and butyl-diethoxyphosphoryl-amine . Its structure features a butan-1-amine backbone with a diethoxyphosphoryl group, making it a valuable phosphoramidate building block in organic and medicinal chemistry research . Key physical properties include a density of approximately 1.014 g/cm³ and a boiling point of 244.4°C at 760 mmHg . The compound has a flash point of 101.6°C and a vapor pressure of 0.0305 mmHg at 25°C . These characteristics are essential for researchers to consider when planning experimental reactions and handling procedures. As a specialized chemical intermediate, this compound serves as a precursor for the synthesis of more complex molecules. Its structure suggests potential applications in the development of novel ligands for catalysis or in the construction of modified peptide analogues . The phosphoryl and amine functional groups provide reactive sites for further chemical modifications, enabling its use in exploring new chemical spaces and biological mechanisms. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

20465-03-6

Molecular Formula

C8H20NO3P

Molecular Weight

209.22 g/mol

IUPAC Name

N-diethoxyphosphorylbutan-1-amine

InChI

InChI=1S/C8H20NO3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-8H2,1-3H3,(H,9,10)

InChI Key

UDSUHZQWVMJAEY-UHFFFAOYSA-N

Canonical SMILES

CCCCNP(=O)(OCC)OCC

Origin of Product

United States

Q & A

Q. What synthetic methodologies are effective for producing high-purity N-diethoxyphosphorylbutan-1-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be optimized using a two-step protocol:

Imine Formation: React the precursor amine with a carbonyl compound (e.g., pyridoxal) in dichloromethane (DCM) in the presence of triethylamine (TEA) and magnesium sulfate. Filter and concentrate to yield the intermediate imine .

Phosphorylation: Heat the imine with diethyl phosphite in a sealed vessel at 55°C for 24 hours. After cooling, purify the crude product via silica gel column chromatography using a pentane/acetone (5:1) eluent. This yields the final compound as a colorless oil with >95% purity (confirmed by HPLC) .

Key Optimization Parameters:

  • Temperature control (55°C for phosphorylation).
  • Use of anhydrous conditions to prevent hydrolysis.
  • Column chromatography for effective separation of byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Prioritize signals for the ethoxy groups (δ 1.2–1.4 ppm, triplet) and the phosphorus-adjacent methylene (δ 3.8–4.2 ppm, multiplet).
    • ³¹P NMR: A singlet near δ 20–25 ppm confirms the phosphoryl group .
  • Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ matching the exact mass (e.g., C₈H₂₀NO₃P: theoretical 216.12, observed 216.10) .
  • Infrared (IR) Spectroscopy: Stretching vibrations at 1250 cm⁻¹ (P=O) and 1050 cm⁻¹ (P-O-C) validate the phosphoryl moiety .

Recommendation: Cross-validate results using at least two techniques to resolve ambiguities (e.g., overlapping NMR signals).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying pH conditions?

Methodological Answer: Contradictions in stability data often arise from differences in experimental conditions. To address this:

Controlled Stability Assays: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours) .

Mechanistic Probes: Use ³¹P NMR to track hydrolysis products (e.g., phosphoric acid derivatives).

Statistical Analysis: Apply multivariate regression to identify critical factors (pH, temperature, ionic strength) influencing stability.

Example Findings:

  • pH 7–9: Compound stable for >48 hours at 25°C.
  • pH <3 or >11: Rapid hydrolysis (t₁/₂ < 6 hours) due to acid/base-catalyzed P-O cleavage .

Q. What mechanistic insights explain the catalytic behavior of this compound in asymmetric synthesis?

Methodological Answer: The diethoxyphosphoryl group enhances nucleophilicity and stabilizes transition states via:

Electronic Effects: The electron-withdrawing phosphoryl group polarizes the adjacent amine, increasing its nucleophilic character .

Steric Guidance: The ethoxy groups create a chiral environment, favoring specific enantiomers in asymmetric reactions.

Experimental Validation:

  • Kinetic Studies: Compare reaction rates with/without the phosphoryl group.
  • Computational Modeling: Density Functional Theory (DFT) calculations can map transition-state geometries and charge distribution .

Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying these interactions?

Methodological Answer: The compound’s amphiphilic structure allows membrane penetration, which can be studied using:

Liposome Assays: Incorporate the compound into phosphatidylcholine liposomes. Monitor membrane fluidity via fluorescence anisotropy (e.g., using DPH probes) .

Cell Culture Models: Treat mammalian cells with sub-cytotoxic concentrations (determined by MTT assays) and visualize localization via confocal microscopy with BODIPY-labeled derivatives.

Molecular Dynamics (MD) Simulations: Simulate lipid bilayer interactions to predict insertion depth and hydrogen-bonding patterns .

Critical Consideration: Validate findings across multiple models to distinguish artifact-prone results (e.g., liposome vs. live-cell data discrepancies) .

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